YM-53601

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of YM-53601 involves the reaction of 2-fluoro-2-(quinuclidin-3-ylidene)ethanol with 9H-carbazole under specific conditions to form the desired product. The reaction typically requires a suitable solvent and a catalyst to facilitate the formation of the (E)-isomer .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as employing purification techniques such as crystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions

YM-53601 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out in solvents like ethanol or dimethyl sulfoxide under controlled temperature and pressure .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce dehydrogenated compounds .

Aplicaciones Científicas De Investigación

YM-53601 has a wide range of scientific research applications:

Mecanismo De Acción

YM-53601 exerts its effects by inhibiting squalene synthase, an enzyme that catalyzes the conversion of farnesyl pyrophosphate to squalene, a key precursor in cholesterol biosynthesis. By inhibiting this enzyme, this compound reduces the production of cholesterol and triglycerides in the liver . This inhibition leads to decreased plasma levels of these lipids, contributing to its hypocholesterolemic and hypotriglyceridemic effects .

Comparación Con Compuestos Similares

Similar Compounds

Pravastatin: An HMG-CoA reductase inhibitor used to lower cholesterol levels.

Fenofibrate: A fibrate used to reduce triglyceride levels.

Uniqueness of YM-53601

This compound is unique in its dual ability to significantly lower both plasma cholesterol and triglyceride levels. Unlike pravastatin, which primarily targets cholesterol, and fenofibrate, which mainly reduces triglycerides, this compound effectively reduces both, making it a versatile lipid-lowering agent .

Actividad Biológica

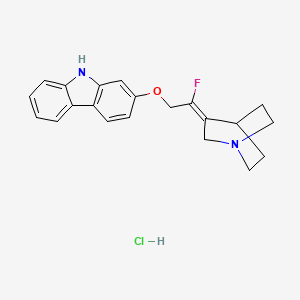

YM-53601, chemically known as (E)-2-[2-fluoro-2-(quinuclidin-3-ylidene) ethoxy]-9H-carbazole monohydrochloride, is a novel squalene synthase inhibitor that has garnered attention for its potential in lipid-lowering therapies. This compound operates primarily by inhibiting the enzyme squalene synthase, which plays a critical role in cholesterol biosynthesis. The following sections detail the biological activity of this compound, including its effects on cholesterol and triglyceride levels, mechanisms of action, and relevant case studies.

This compound inhibits squalene synthase, leading to reduced cholesterol biosynthesis in various animal models. This inhibition results in decreased plasma levels of total cholesterol and triglycerides. The following mechanisms have been observed:

- Inhibition of Cholesterol Biosynthesis : this compound shows a dose-dependent inhibition of cholesterol synthesis from acetate in rat models, with an effective dose (ED50) of approximately 32 mg/kg .

- Reduction of Plasma Lipids : In studies involving hamsters and rhesus monkeys, this compound significantly reduced non-HDL cholesterol levels by up to 53% compared to control groups .

Efficacy in Animal Models

The efficacy of this compound has been demonstrated across various animal models:

Table 1: Summary of Efficacy Studies

| Animal Model | Dose (mg/kg) | Duration | Non-HDL-C Reduction (%) | Triglyceride Reduction (%) |

|---|---|---|---|---|

| Guinea Pig | 100 | 14 days | 47 | Not reported |

| Rhesus Monkey | 50 | 21 days | 37 | Not reported |

| Hamster (Normal Diet) | 50 | 5 days | Not reported | 81 |

| Hamster (High-Fat Diet) | 100 | 7 days | Not reported | 73 |

These studies indicate that this compound is effective not only in reducing cholesterol but also in significantly lowering triglyceride levels, particularly in hamsters fed a high-fat diet .

Comparative Studies with Other Lipid-Lowering Agents

This compound has been compared to traditional lipid-lowering agents such as HMG-CoA reductase inhibitors (statins). In head-to-head studies:

- Pravastatin vs. This compound : In rhesus monkeys, this compound was more effective than pravastatin in lowering non-HDL cholesterol levels. While pravastatin showed a reduction of only 33%, this compound achieved a reduction of 37% at equivalent dosages .

Case Studies and Clinical Implications

Research has indicated that this compound may provide advantages over existing treatments for hypercholesterolemia:

- Escape Phenomenon : In a study modeled after the "escape phenomenon" seen with statin therapy—where patients experience a rebound increase in cholesterol levels after initial treatment—this compound maintained its efficacy without inducing this rebound effect over extended treatment periods .

- Impact on Lipoprotein Clearance : this compound has been shown to enhance the clearance rates of LDL and VLDL particles from plasma, suggesting a dual mechanism where it not only reduces synthesis but also promotes the removal of lipoproteins from circulation .

Propiedades

IUPAC Name |

2-[(2E)-2-(1-azabicyclo[2.2.2]octan-3-ylidene)-2-fluoroethoxy]-9H-carbazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN2O.ClH/c22-19(18-12-24-9-7-14(18)8-10-24)13-25-15-5-6-17-16-3-1-2-4-20(16)23-21(17)11-15;/h1-6,11,14,23H,7-10,12-13H2;1H/b19-18-; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWXYVHMBPISIJQ-TVWXOORISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(=C(COC3=CC4=C(C=C3)C5=CC=CC=C5N4)F)C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1/C(=C(/COC3=CC4=C(C=C3)C5=CC=CC=C5N4)\F)/C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046508 | |

| Record name | 2-{[(2E)-2-(1-Azabicyclo[2.2.2]oct-3-ylidene)-2-fluoroethyl]oxy}-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182959-33-7 | |

| Record name | 2-{[(2E)-2-(1-Azabicyclo[2.2.2]oct-3-ylidene)-2-fluoroethyl]oxy}-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.